molecular formula C11H16BrClN2O2 B2850285 N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride CAS No. 1803586-25-5

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride

Cat. No.: B2850285
CAS No.: 1803586-25-5
M. Wt: 323.62
InChI Key: FIUXECUIVVWXTL-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .


Synthesis Analysis

APMA can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .


Molecular Structure Analysis

The molecular formula of APMA is C7H14N2O.HCl, and its molecular weight is 178.66 .


Chemical Reactions Analysis

APMA can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .


Physical and Chemical Properties Analysis

APMA is a solid at 20°C and should be stored under inert gas at a temperature between 0-10°C . It’s air-sensitive, hygroscopic, and heat-sensitive .

Scientific Research Applications

Refractive Index and Polarizability Studies

Research on compounds structurally related to N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride, such as antiemetic drugs with similar methoxybenzamide structures, has explored their physical properties, including density and refractive index in solution. Studies have calculated molar refractivity and polarizability effects, providing insight into how these compounds interact with their environment on a molecular level. Such research aids in understanding drug behavior in different media, which is crucial for formulating them effectively for medical or research applications (Sawale et al., 2016).

Molecular Structure Analysis

Investigations into the molecular structure of compounds similar to this compound, focusing on how intermolecular interactions, such as dimerization and crystal packing, influence molecular geometry, have been performed. These studies utilize techniques like X-ray diffraction and DFT calculations to provide detailed insights into the structure-activity relationships that govern the behavior of these compounds (Karabulut et al., 2014).

Pharmacokinetics and Drug Metabolism

Understanding the transformation, metabolism, and excretion of drugs with structures related to this compound is a significant area of research. Studies have identified various metabolites in biological systems, providing insights into how these compounds are processed by the body. Such research is essential for developing safer and more effective drugs by understanding their metabolic pathways and potential interactions within the body (Arita et al., 1970).

Mechanism of Action

While the specific mechanism of action for APMA is not mentioned, it’s known that the primary amine group in APMA is particularly useful for bioconjugation . This group has the potential for binding with anionic moieties on oligonucleotides, proteins, or enzymes .

Safety and Hazards

While specific safety data for APMA is not available, it’s generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

APMA has been used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . Its future applications could include microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .

Properties

IUPAC Name

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2.ClH/c1-16-8-3-4-10(12)9(7-8)11(15)14-6-2-5-13;/h3-4,7H,2,5-6,13H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUXECUIVVWXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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